molecular formula C22H20F3N3O2 B2477884 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide CAS No. 2034298-75-2

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide

Cat. No.: B2477884
CAS No.: 2034298-75-2
M. Wt: 415.416
InChI Key: OWXVVDPYMHRWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a synthetic small molecule featuring a fused bicyclic imidazo[1,2-a]pyridine core substituted with a tetrahydro (5,6,7,8-tetrahydro) ring system. The compound’s structure includes a phenylacetamide scaffold linked to a 3-(trifluoromethyl)phenoxy group. This trifluoromethyl substitution is critical for enhancing metabolic stability and modulating electronic properties, as the CF₃ group is both electron-withdrawing and lipophilic . The tetrahydroimidazo[1,2-a]pyridine moiety is a pharmacophoric element observed in bioactive molecules targeting central nervous system (CNS) disorders and inflammation .

Properties

IUPAC Name

N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O2/c23-22(24,25)15-6-5-7-16(12-15)30-14-21(29)27-18-9-2-1-8-17(18)19-13-28-11-4-3-10-20(28)26-19/h1-2,5-9,12-13H,3-4,10-11,14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXVVDPYMHRWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)COC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the imidazo[1,2-a]pyridine moiety and a trifluoromethylphenoxy group. Its molecular formula is C19H19F3N2OC_{19}H_{19}F_3N_2O, and it has a molecular weight of approximately 360.36 g/mol. The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and influence the compound's interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological receptors and enzymes. The tetrahydroimidazo[1,2-a]pyridine framework suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies have suggested that this compound may exhibit:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, including Leishmania species and other parasites .
  • Anticancer Properties : Investigations into related imidazo compounds have indicated potential cytotoxic effects against cancer cell lines .
  • Neuroprotective Effects : The structural characteristics may also confer neuroprotective properties, potentially influencing pathways related to neurodegeneration.

Pharmacological Studies

A variety of studies have been conducted to evaluate the pharmacological properties of related compounds. Here are some key findings:

Compound NameActivityIC50 (μM)Target
R-84Antileishmanial0.39Leishmania donovani
R-89Antileishmanial0.95Leishmania infantum
R-6Cytotoxic0.23Cancer cell lines

These data illustrate the potency of structurally related compounds against specific biological targets.

Case Studies

  • Leishmaniasis Treatment : A study evaluating the efficacy of various imidazo derivatives found that R-84 and R-89 exhibited significant activity against Leishmania donovani in mouse models, achieving over 97% parasite clearance at doses of 25 mg/kg . This highlights the potential for developing new treatments for leishmaniasis based on structural analogs.
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that certain derivatives showed promising cytotoxic effects, suggesting that modifications to the tetrahydroimidazo structure could enhance anticancer activity .

Comparison with Similar Compounds

a) 2-(2-Chlorophenoxy)-N-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

  • Key Differences: The chloro substituent on the phenoxy group replaces the trifluoromethyl group. Chlorine’s lower electronegativity and smaller steric profile reduce lipophilicity compared to CF₃ .
  • Synthesis : Prepared via similar acetamide coupling strategies, highlighting the modularity of this class .

b) Diethyl 3-Benzyl-8-Cyano-7-(4-Nitrophenyl)-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate (2d)

  • Key Differences : Features a nitro-substituted phenyl group and ester functionalities, which increase polarity but reduce bioavailability compared to acetamide derivatives .
  • Data : Melting point 215–217°C; characterized by NMR and HRMS .

c) N-Substituted Imidazo[1,2-a]pyridin-2-yl-Acetamides

  • Key Similarities : Share the acetamide linkage and imidazo[1,2-a]pyridine core. Substituents at the phenyl ring (e.g., methyl, bromo) influence target affinity .
  • Example : 2-[6-Methyl-2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (MM0333.02) exhibits improved solubility due to methyl groups .

Analogues with Varied Heterocyclic Systems

a) Tetrahydro-Benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives

  • Example: N-Phenyl-2-(8,9,10,11-Tetrahydrobenzothieno[3,2-e]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a).
  • Key Differences : Replaces imidazo[1,2-a]pyridine with a triazolo-pyrimidine system. The sulfanyl group enhances hydrogen bonding but reduces CNS penetration .

b) Imidazo[4,5-b]pyridine Derivatives

  • Example : 2-(3-Ethylsulfonyl-2-Pyridyl)-3-Methyl-6-(Trifluoromethyl)imidazo[4,5-b]pyridine.
  • Key Differences : The imidazo[4,5-b]pyridine core alters π-π stacking interactions. The ethylsulfonyl group increases aqueous solubility .

Functional Group Comparison

Compound Core Structure Substituents Key Properties Reference
Target Compound Tetrahydroimidazo[1,2-a]pyridine 3-(Trifluoromethyl)phenoxy High lipophilicity, metabolic stability
2d () Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, cyano Polar, nitro group may confer redox activity
MM0333.02 () Imidazo[1,2-a]pyridine 4-Methylphenyl, acetamide Improved solubility, moderate logP
10a () Benzothieno-triazolo-pyrimidine Phenyl, sulfanyl High hydrogen bonding, low BBB penetration

Research Findings and Trends

  • Synthetic Flexibility : The acetamide linkage allows modular substitutions, as demonstrated in imidazo[1,2-a]pyridine derivatives .
  • Trifluoromethyl Impact : CF₃-substituted analogs show enhanced pharmacokinetic profiles due to increased membrane permeability and resistance to oxidative metabolism .
  • Biological Relevance : While direct biological data for the target compound are absent in the provided evidence, structurally related imidazo[1,2-a]pyridines exhibit activity as kinase inhibitors and GABA-A modulators .

Q & A

Basic: How can researchers optimize the synthetic route for this compound to improve yield and purity?

Methodological Answer:

  • Reaction Condition Optimization : Adjust temperature, solvent (e.g., DMF or DMSO), and catalysts (e.g., triethylamine) to enhance reaction efficiency. For example, highlights the use of triethylamine in similar acetamide syntheses to stabilize intermediates and reduce side reactions.
  • Stepwise Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and identify byproducts. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming intermediate structures .
  • Reduction Steps : Use iron powder under acidic conditions for nitro-group reduction, as demonstrated in analogous protocols for imidazo[1,2-a]pyridine derivatives .

Basic: What analytical techniques are essential for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the trifluoromethylphenoxy group, imidazopyridine core, and acetamide linkage. For example, validates similar compounds using aromatic proton signals (δ 7.2–8.1 ppm) and carbonyl peaks (δ ~170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight accuracy (e.g., expected [M+H]⁺ for C₂₃H₂₀F₃N₃O₂: 452.15).
  • Infrared Spectroscopy (IR) : Identify key functional groups like C=O (1650–1750 cm⁻¹) and C-F (1100–1200 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethylphenoxy group?

Methodological Answer:

  • Analog Synthesis : Replace the 3-(trifluoromethyl)phenoxy group with substituents like methoxy, chloro, or methyl to assess steric/electronic effects. compares similar triazolopyrimidine derivatives with varying substituents.
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) to correlate substituent effects with activity. Use dose-response curves (IC₅₀) and molecular docking to map binding interactions .

Advanced: What computational approaches can predict the compound’s reactivity or metabolic stability?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., acetamide carbonyl susceptibility to hydrolysis). applied DFT to imidazopyridine derivatives to predict regioselectivity.
  • Metabolic Stability Modeling : Use software like Schrödinger’s ADMET Predictor to simulate cytochrome P450 interactions. The trifluoromethyl group may enhance stability by reducing oxidative metabolism .

Advanced: How should researchers address contradictory biological activity data across studies?

Methodological Answer:

  • Standardized Assay Protocols : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays). notes variability in triazolopyrimidine activity due to assay pH differences.
  • Structural Confirmation : Re-validate compound purity and stereochemistry via X-ray crystallography or chiral HPLC, as impurities may skew results .

Basic: What in vitro screening strategies are recommended for initial biological activity profiling?

Methodological Answer:

  • High-Throughput Screening (HTS) : Use fluorescence polarization or AlphaScreen assays to test against target libraries (e.g., kinase or GPCR panels).
  • Cytotoxicity Profiling : Assess selectivity via parallel screens in normal (e.g., HEK293) and cancer (e.g., MCF-7) cell lines. suggests imidazopyridine derivatives often exhibit target-dependent cytotoxicity .

Advanced: How can researchers identify and characterize potential metabolites?

Methodological Answer:

  • In Vitro Incubations : Use liver microsomes (human or rat) with NADPH cofactor to simulate Phase I metabolism. Monitor via LC-MS/MS for hydroxylated or demethylated products.
  • Isotope Labeling : Incorporate deuterium at metabolically labile sites (e.g., methyl groups) to track metabolic pathways, as shown in for similar heterocycles .

Advanced: What strategies mitigate solubility challenges during in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or PEG groups to the acetamide moiety to enhance aqueous solubility.
  • Formulation Optimization : Use co-solvents (e.g., Captisol®) or lipid-based nanoemulsions. notes improved bioavailability of fluorophenyl analogs via cyclodextrin encapsulation .

Advanced: How can enantiomeric purity be ensured for chiral derivatives?

Methodological Answer:

  • Chiral Chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to resolve enantiomers.
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during imidazopyridine ring formation. achieved >95% ee in similar acetamide syntheses .

Advanced: What methods validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stability after compound treatment to confirm binding.
  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins, followed by pull-down and MS identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.